Spiro[3.5]nonane-7-sulfonyl fluoride
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Overview
Description
Spiro[3.5]nonane-7-sulfonyl fluoride is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single common atom. This compound is notable for its stability and reactivity, making it a valuable entity in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.5]nonane-7-sulfonyl fluoride can be synthesized through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides. This method involves mild reaction conditions and readily available reagents . Another approach involves the electrochemical oxidative coupling of thiols and potassium fluoride, which can be carried out at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of potassium fluoride or potassium hydrogen difluoride. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-7-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into different sulfonyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, thiols, and various oxidizing agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions are sulfonyl fluorides and their derivatives, which are valuable intermediates in organic synthesis and chemical biology .
Scientific Research Applications
Spiro[3.5]nonane-7-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the synthesis of protease inhibitors and other pharmaceutical agents.
Industry: Sulfonyl fluorides are used in the production of functional materials and diagnostic tools.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-7-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which facilitates selective interactions with amino acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane: Another spirocyclic compound with a similar structure but different reactivity and applications.
Spiro[5.5]undecane: Known for its stability and use in different chemical reactions.
Uniqueness
Spiro[3.5]nonane-7-sulfonyl fluoride is unique due to its specific reactivity with nucleophiles and its applications in chemical biology and pharmaceuticals. Its ability to form stable covalent bonds with target molecules sets it apart from other spirocyclic compounds .
Properties
Molecular Formula |
C9H15FO2S |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
spiro[3.5]nonane-7-sulfonyl fluoride |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2 |
InChI Key |
UDZCMWSLQHNKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(CC2)S(=O)(=O)F |
Origin of Product |
United States |
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